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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SHR2554, a potent and selective
small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. It
details the core mechanism by which SHR2554 induces apoptosis in cancer cells, summarizes
key quantitative data from preclinical and clinical studies, and provides detailed protocols for
relevant experimental assays.

Core Mechanism of Action

SHR2554 functions as a competitive inhibitor of EZH2, the catalytic subunit of the Polycomb
Repressive Complex 2 (PRC2). By binding to the catalytic SET domain of both wild-type and
mutant EZH2, SHR2554 potently blocks its histone methyltransferase activity.[1] This inhibition
leads to a global decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key
epigenetic mark responsible for transcriptional repression.[1][2]

The reduction in H3K27me3 levels results in the derepression of silenced tumor suppressor
genes.[3] Key genes reactivated by this mechanism include the cell cycle inhibitor p21, which
contributes to G1 phase cell cycle arrest.[2][4] Concurrently, the inhibition of EZH2 leads to the
downregulation of anti-apoptotic proteins such as MCL1 and XIAP.[4] The combined effect of
cell cycle arrest and the loss of anti-apoptotic signals culminates in the activation of the
apoptotic cascade, leading to programmed cell death.[2][5]
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Caption: Core signaling pathway of SHR2554-induced apoptosis.

In T-cell ymphoma (TCL), resistance to other therapies like HDAC inhibitors can be associated
with an upregulation of H3K27me3.[4] Combining SHR2554 with an HDAC inhibitor like
Chidamide demonstrates a synergistic anti-tumor effect. This combination prevents the
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resistance mechanism and enhances apoptosis through the activation of the STAT1 signaling
pathway.[6][7]

Data Presentation
In Vitro Potency and Cellular Activity

The following table summarizes the inhibitory concentrations of SHR2554 against its enzymatic
target and in cellular assays.

Parameter Target/Cell Line Value Reference
Enzymatic I1Cso Wild-Type EZH2 0.87 nM [1112]
Mutant EZH2 (Y641) 1.13-16.80 nM [1]

H3K27me3 Reduction
Cellular ICso ) 1.63+0.14 nM [2]

(Pfeiffer)

) i . T-Cell Lymphoma Cell
Anti-Proliferative ICso ] 0.365 - 3.001 uM [4]
Lines (144h)

Clinical Efficacy in Relapsed/Refractory Lymphoma

Data from the first-in-human Phase | clinical trial (NCT03603951) highlights the clinical activity
of SHR2554.[8][9]
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Patient
Parameter . Dose Value Reference
Population
Objective )
r/r Peripheral T- 61% (95% ClI,
Response Rate 350 mg BID [8]
Cell Lymphoma 41-78)
(ORR)
Median Duration _
r/r Peripheral T-
of Response 350 mg BID 12.3 months [8]
Cell Lymphoma
(DoR)
Median ]
) r/r Peripheral T-
Progression-Free 350 mg BID 11.1 months [8]
) Cell Lymphoma
Survival (PFS)
Overall r/r Mature
] 43% (95% Cl,
Response Rate Lymphoid 350 mg BID 33.53) 9]
(ORR) Neoplasms

Experimental Protocols

The investigation of SHR2554's pro-apoptotic effects relies on a series of standard and
specialized laboratory techniques. A general workflow is presented below, followed by detailed
protocols for key assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2451217?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2451217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

